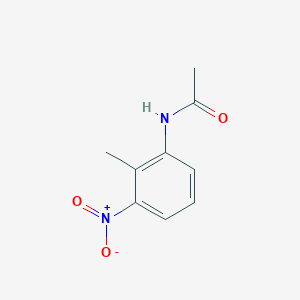

N-(2-Methyl-3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYFXIITWKKOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204743 | |

| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56207-36-4 | |

| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-Methyl-3-nitrophenyl)acetamide, a substituted nitroaromatic compound, represents a key molecular scaffold with significant potential in synthetic chemistry. While not extensively characterized in public literature as a final product, its structural motifs are prevalent in intermediates for pharmaceuticals and specialized chemical synthesis. This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, exploring rational synthetic pathways with a focus on regioselectivity, and discussing its potential applications based on the reactivity of its functional groups. The inherent challenges in its synthesis, primarily the control of isomeric purity, are addressed with field-proven insights. This document serves as a foundational resource for researchers aiming to synthesize, handle, and utilize this versatile chemical intermediate.

Introduction and Molecular Overview

This compound (CAS Number: 56207-36-4) is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and an acetamido group.[1] The relative positions of these functional groups—ortho (methyl), meta (nitro) to the acetamido group—impart a unique electronic and steric profile, dictating its reactivity and potential utility.

The acetamido group acts as a protected amine, which is less susceptible to oxidation and serves as an ortho-, para-director in electrophilic aromatic substitution reactions. However, the steric hindrance from the adjacent methyl group and the deactivating, meta-directing nature of the nitro group create a complex landscape for further chemical modifications. Its primary value lies in its role as a chemical intermediate, where the nitro group can be reduced to a primary amine, a critical transformation for the synthesis of various heterocyclic compounds and other complex molecular architectures.[2][3][4]

Physicochemical and Spectroscopic Profile

Experimentally determined data for this compound is not widely available in public databases. The following tables summarize its key identifiers and computed properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 56207-36-4 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 194.19 g/mol | [5] |

Note: Predicted values are computationally derived and should be confirmed by experimental data where possible.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons, a singlet for the acetamido methyl protons, and a singlet for the ring methyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the two methyl groups, the carbonyl carbon, and the six aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical synthetic route involves the acetylation of 2-methyl-3-nitroaniline. The primary challenge, therefore, lies in the selective synthesis of this precursor.

Synthesis of the Precursor: 2-Methyl-3-nitroaniline

The synthesis of 2-methyl-3-nitroaniline is notoriously challenging due to the formation of multiple positional isomers during the nitration of o-toluidine.[6][7] The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Direct nitration of o-toluidine typically yields a mixture of isomers, with 4-nitro and 6-nitro products often predominating.

To favor the formation of the 3-nitro and 5-nitro isomers, the reactivity of the amino group must be attenuated by converting it into an amide (e.g., an acetamide), which is still an ortho-, para-director but is less activating and more sterically hindered.[6][8]

Diagram 1: Logical Synthesis Workflow

Caption: Synthetic pathways to this compound.

Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline

This protocol describes the final step in the synthesis, assuming the precursor, 2-methyl-3-nitroaniline, has been synthesized and purified.

Materials:

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid or use acetic anhydride as both reagent and solvent.

-

Acetylation: Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction may occur.

-

Heating: Gently heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Precipitation: After completion, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice or cold water with vigorous stirring. This will precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.[6]

-

Characterization: Dry the purified crystals and characterize them using melting point determination, NMR, IR, and mass spectrometry to confirm identity and purity.

Applications in Research and Drug Development

While direct applications of this compound are not widely documented, its utility can be inferred from its chemical structure and the known applications of related compounds. Its primary role is as a versatile intermediate for the synthesis of more complex molecules.[4][12]

Precursor for Bioactive Molecules

The most significant potential application of this compound is in medicinal chemistry as a building block for pharmacologically active compounds.[2][3][4]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (to form N-(3-amino-2-methylphenyl)acetamide). This transformation is a gateway to a wide range of subsequent chemical modifications.

-

Synthesis of Heterocycles: The resulting diamine derivative is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are common scaffolds in many pharmaceutical agents.

-

Analogs of Existing Drugs: The structural motif of a substituted phenylenediamine is present in numerous biologically active molecules. For instance, a related compound is a key intermediate in the synthesis of the anticancer drug Imatinib.[4] This highlights the potential of this compound as a precursor for novel therapeutic agents.

Diagram 2: Potential Synthetic Utility in Drug Discovery

Sources

- 1. Acetamide, N-(2-methyl-3-nitrophenyl)- | C9H10N2O3 | CID 151316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Methyl-N-(3-nitrophenyl)acetamide | C9H10N2O3 | CID 676602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. biosynth.com [biosynth.com]

- 10. 2-Methyl-3-nitroaniline [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methyl-3-nitrophenyl)acetamide, a substituted nitroaromatic compound, holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, detailed protocols for its synthesis, and a thorough discussion of the analytical techniques used for its characterization. By synthesizing information from established chemical principles and data from structurally related compounds, this document serves as an authoritative resource for researchers working with this class of molecules. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.

Introduction

This compound (CAS No. 56207-36-4) is an organic compound with the chemical formula C₉H₁₀N₂O₃[1]. Its molecular structure features a central benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamido group at the 1-position. The strategic placement of these functional groups offers multiple reaction sites, making it a valuable precursor for the synthesis of more complex chemical entities, including heterocyclic compounds and active pharmaceutical ingredients (APIs)[1]. While specific biological activities of this particular isomer are not extensively documented, related nitroaromatic compounds are known to exhibit a range of biological effects, underscoring the potential of this scaffold in drug discovery[1].

This guide will delve into the synthesis of this compound, leveraging established methodologies for the acetylation of anilines. It will further detail the expected spectroscopic and physicochemical properties, providing a framework for its unambiguous identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is experimentally derived for this specific compound, other values are predicted based on its structure and data from closely related isomers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 56207-36-4 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Melting Point | 162 °C | [2] |

| Appearance | Yellow to greenish-yellow crystalline powder | [3] |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO; limited solubility in water. | [1] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the acetylation of its corresponding aniline precursor, 2-methyl-3-nitroaniline. This method is preferred over the nitration of N-(2-methylphenyl)acetamide, as the latter would produce a mixture of isomers that would require challenging separation.

The acetylation of an amine with acetic anhydride is a well-established and robust reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product. This reaction is often carried out in the presence of a solvent like glacial acetic acid, which facilitates the dissolution of the starting materials.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline

This protocol is adapted from standard procedures for the acetylation of substituted anilines[4].

Materials:

-

2-Methyl-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Beaker

-

Büchner funnel and vacuum filtration apparatus

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.

-

Addition of Acetylating Agent: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a significant volume of ice-cold water while stirring vigorously. This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acetic acid and unreacted acetic anhydride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure crystalline product.

-

Drying: Dry the purified product in a vacuum oven to remove any remaining solvent.

Spectroscopic Characterization

While publicly accessible, high-resolution spectra for this compound are limited, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of their positions relative to the substituents.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) integrating to three protons, corresponding to the methyl group attached to the benzene ring.

-

Acetamido Protons: A singlet integrating to three protons for the methyl group of the acetamido moiety (typically δ 2.0-2.3 ppm) and a broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration). The 1H NMR spectrum for 2'-Methyl-3'-nitroacetanilide has been reported[5].

-

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-150 ppm) corresponding to the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 168-172 ppm) corresponding to the carbonyl carbon of the acetamido group.

-

Methyl Carbons: Two signals in the aliphatic region (typically δ 15-30 ppm) for the two methyl groups. A 13C NMR spectrum for 2'-Methyl-3'-nitroacetanilide has been documented[6].

-

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 194.19 g/mol . Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretch: A sharp peak in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch: A strong, sharp absorption band in the region of 1660-1690 cm⁻¹ due to the carbonyl stretch of the amide group.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch typically around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring. An IR spectrum for 2'-Methyl-3'-nitroacetanilide has been reported[7].

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized to create a wide array of derivatives. This makes it a key building block for the synthesis of:

-

Heterocyclic Compounds: The resulting diamine can be used in condensation reactions to form various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.

-

Bioactive Molecules: As demonstrated with its isomers, this class of compounds can serve as a starting point for the development of molecules with potential antimicrobial, anti-inflammatory, or other therapeutic properties[1].

-

Dyes and Pigments: Nitroanilines and their derivatives have a long history of use in the synthesis of azo dyes.

Further research into the biological activities of this compound and its derivatives is warranted. Its structural features suggest that it could be a promising scaffold for the development of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. By detailing a reliable synthetic protocol and outlining the expected analytical data, this document serves as a valuable resource for researchers. The versatility of this compound as a synthetic intermediate highlights its potential for future applications in medicinal chemistry and materials science.

References

- Arora, K. K. (n.d.). A Convenient Laboratory Preparation of Acetanilide. Resonance, 14(10), 1016-1020.

- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Chem 216 S11 Notes.

- PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-.

- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- Scribd. (n.d.). Synthesis of p-nitroacetanilide.

- Li, M. (2009). Study on Synthesis of p-Nitroacetanilide.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- Bartleby. (n.d.). Synthesis Of Nitroacetanilide Lab Report.

- ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011).

- Chemsrc. (2025, August 26). N-methyl-N-(2-nitrophenyl)-2-phenyl-acetamide.

- MySkinRecipes. (n.d.). 2'-Methyl-3'-nitroacetanilide.

- Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.

- PubChem. (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide.

- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.

- IUCr Journals. (2023, March 30). data reports N-(4-Methoxy-3-nitrophenyl)acetamide.

- NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-.

- University of Missouri-St. Louis. (n.d.). 24. Electrophilic Aromatic Substitution.

- PubChem. (n.d.). 2'-Nitroacetanilide.

- UKEssays. (2017, August 2). Nitration of Acetanilide and Methyl Benzoate.

- NIH. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2'-Methyl-3'-nitroacetanilide [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 2'-METHYL-3'-NITROACETANILIDE(56207-36-4) 1H NMR spectrum [chemicalbook.com]

- 6. azom.com [azom.com]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

An In-depth Technical Guide to the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(2-Methyl-3-nitrophenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and the critical parameters governing the synthesis. We will explore two primary synthetic strategies: the direct acetylation of 2-methyl-3-nitroaniline and the electrophilic nitration of N-(2-methylphenyl)acetamide. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and potential challenges. All protocols are presented with a focus on reproducibility and safety, supported by authoritative references.

Introduction: Significance of this compound

This compound is a substituted aromatic amide whose structural motifs—a nitro group and an acetamido group on a toluene framework—offer versatile handles for further chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The strategic placement of the nitro and methyl groups influences the electronic and steric environment of the benzene ring, enabling a range of subsequent chemical transformations. Understanding its synthesis is crucial for the efficient and controlled production of its derivatives.

Strategic Synthesis Pathways

Two principal routes are commonly considered for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability of the reaction.

-

Pathway A: Direct Acetylation of 2-Methyl-3-nitroaniline. This is the more straightforward approach, involving the direct acylation of the commercially available 2-methyl-3-nitroaniline. It offers a high-yielding and clean reaction, provided the starting material is of sufficient purity.

-

Pathway B: Nitration of N-(2-methylphenyl)acetamide. This two-step pathway begins with the acetylation of o-toluidine to form N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine). This intermediate is then subjected to electrophilic aromatic nitration. This route is more complex due to the potential for the formation of multiple positional isomers.

The following sections will provide detailed protocols and mechanistic insights into both pathways.

Pathway A: Synthesis via Acetylation of 2-Methyl-3-nitroaniline

This pathway is predicated on the direct N-acetylation of 2-methyl-3-nitroaniline. The amino group of the starting material is nucleophilic and readily attacks an acetylating agent, such as acetic anhydride or acetyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (acetate or chloride), resulting in the formation of the amide bond.

Experimental Protocol

Materials:

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur; maintain the temperature below 40°C.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid thoroughly with cold water to remove any residual acid and unreacted reagents.

-

Dry the crude product in a vacuum oven.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.[3]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 88-90 | Yellow to greenish-yellow crystalline powder[3][4] |

| This compound | C₉H₁₀N₂O₃ | 194.19 | 164 | Not specified, acetyl derivative of 2-methyl-3-nitroaniline[3] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via direct acetylation.

Pathway B: Synthesis via Nitration of N-(2-methylphenyl)acetamide

Step 1: Acetylation of o-Toluidine

The first step involves the protection of the amino group of o-toluidine through acetylation. This is crucial to prevent oxidation of the amino group during the subsequent nitration step and to modulate its directing effect.[6]

Experimental Protocol:

-

In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Heat the mixture to reflux for 30-60 minutes.

-

Cool the reaction mixture and pour it into cold water to precipitate N-(2-methylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Nitration of N-(2-methylphenyl)acetamide

The nitration of N-(2-methylphenyl)acetamide is an electrophilic aromatic substitution reaction. The acetamido group is an ortho, para-director, while the methyl group is also an ortho, para-director. This leads to the formation of a mixture of isomers. The major products are typically the 4-nitro and 5-nitro isomers, with the 3-nitro and 6-nitro isomers formed in smaller amounts.[7][8]

Causality in Regioselectivity: The distribution of isomers is influenced by both electronic and steric effects. The acetamido group is a stronger activating and directing group than the methyl group.[9] However, the steric hindrance from the ortho-methyl group can influence the position of nitration. The choice of nitrating agent and reaction conditions (temperature, solvent) is critical in controlling the regioselectivity.[7] For instance, using fuming nitric acid in acetic acid has been reported to favor the formation of the 3-nitro isomer.[7]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20°C.[10]

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.[10]

-

Add the nitrating mixture dropwise to the solution of N-(2-methylphenyl)acetamide, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude mixture of nitro isomers.[10]

-

Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

-

Separation of the desired 3-nitro isomer from the other isomers typically requires chromatographic techniques such as column chromatography or fractional crystallization.[10]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Isomer Distribution (Typical with Mixed Acid)[7] |

| o-Toluidine | C₇H₉N | 107.15 | -16 | - |

| N-(2-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 110 | - |

| 2-Methyl-4-nitroaniline (after hydrolysis) | C₇H₈N₂O₂ | 152.15 | - | 45% |

| 2-Methyl-5-nitroaniline (after hydrolysis) | C₇H₈N₂O₂ | 152.15 | - | 33% |

| Other isomers (including 3-nitro) | C₇H₈N₂O₂ | 152.15 | - | ~22% |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via nitration of N-(2-methylphenyl)acetamide.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Acids and Anhydrides: Concentrated nitric acid, sulfuric acid, and acetic anhydride are corrosive and should be handled with extreme care.[10]

-

Nitro Compounds: Nitroaromatic compounds are potentially toxic and may be explosive. Avoid heating them excessively and handle them with care.[3]

-

Exothermic Reactions: The acetylation and nitration reactions can be exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct acetylation of 2-methyl-3-nitroaniline offers a more straightforward and higher-yielding route, while the nitration of N-(2-methylphenyl)acetamide provides an alternative, albeit more complex, approach that requires careful control over regioselectivity. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, required purity, and the scale of the synthesis. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important chemical intermediate.

References

- PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.

- Molekula. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8).

- Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

- Chemdad. (n.d.). 2-Methyl-3-nitroaniline.

- Repositório da Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.

Sources

- 1. 2-Methyl-3-nitroaniline | 603-83-8 | FM31633 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-3-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methyl-3-nitroaniline 97 603-83-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for N-(2-Methyl-3-nitrophenyl)acetamide synthesis

An In-depth Technical Guide to the Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide: Starting Materials and Strategic Execution

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyestuffs. Its molecular architecture, featuring a substituted nitroaromatic ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the primary synthetic pathways to this compound, with a detailed focus on the selection and preparation of the necessary starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and present a comparative analysis of the available synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Primary Synthetic Route: Acetylation of 2-Methyl-3-nitroaniline

The most direct and commonly employed method for the synthesis of this compound is the acetylation of its corresponding aniline derivative, 2-methyl-3-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.

The Key Starting Material: 2-Methyl-3-nitroaniline

2-Methyl-3-nitroaniline, also known as 2-amino-6-nitrotoluene, is a yellow crystalline solid that serves as the immediate precursor in the final acetylation step.[1][2] Its properties are summarized in the table below. While commercially available, its synthesis is a critical aspect of the overall process and will be discussed in detail in a subsequent section.

| Property | Value |

| CAS Number | 603-83-8 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 88-90 °C |

| Appearance | Yellow to greenish-yellow crystalline powder |

The Acetylation Reaction: Mechanism and Reagents

The acetylation of 2-methyl-3-nitroaniline is typically achieved using acetic anhydride. The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the acetic anhydride molecule. This is followed by the elimination of a molecule of acetic acid, resulting in the formation of the amide product. The reaction is often carried out in a suitable solvent, such as glacial acetic acid, and can be performed at room temperature or with gentle heating to ensure completion.

Detailed Experimental Protocol for the Acetylation of 2-Methyl-3-nitroaniline

Materials:

-

2-Methyl-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid.

-

Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride to the solution while stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours or gently heat under reflux for 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing cold deionized water with stirring.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Dry the crude product in a desiccator or a vacuum oven.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.

Synthesis of the Key Starting Material: 2-Methyl-3-nitroaniline

The availability of 2-methyl-3-nitroaniline is a critical consideration for the overall synthesis. While it can be purchased, understanding its preparation from more readily available precursors is essential for a comprehensive manufacturing strategy. The primary challenge in its synthesis lies in achieving the desired regioselectivity.

Route A: Nitration of o-Toluidine Derivatives

A common approach to synthesizing substituted nitroanilines is the nitration of the corresponding toluidine. However, the direct nitration of o-toluidine (2-methylaniline) is fraught with challenges, including the potential for oxidation of the highly activating amino group by the strong nitric acid and the formation of a mixture of positional isomers.[3][4]

To circumvent these issues, a protection-nitration-deprotection strategy is employed. The amino group of o-toluidine is first protected as an amide (e.g., an acetamide), which deactivates the ring slightly and directs the incoming nitro group primarily to the ortho and para positions relative to the amide.

The nitration of N-acetyl-o-toluidine with a mixture of nitric acid and sulfuric acid yields a mixture of isomers, including this compound, N-(2-methyl-4-nitrophenyl)acetamide, N-(2-methyl-5-nitrophenyl)acetamide, and N-(2-methyl-6-nitrophenyl)acetamide.[4] Subsequent hydrolysis of this mixture of acetylated products yields the corresponding nitroanilines. One study has shown that the nitration of N-(2-methylphenyl)-succinimide can yield up to 29% of the desired 2-methyl-3-nitroaniline.[5] The separation of the desired 3-nitro isomer from this mixture can be achieved through techniques like fractional crystallization or chromatography.

Experimental Workflow for the Synthesis of 2-Methyl-3-nitroaniline via Nitration of an o-Toluidine Derivative

Caption: Synthesis of 2-Methyl-3-nitroaniline from o-Toluidine.

Route B: Selective Reduction of 2,6-Dinitrotoluene

An alternative and potentially more regioselective route to 2-methyl-3-nitroaniline involves the partial reduction of 2,6-dinitrotoluene.[6] This method takes advantage of the ability of certain reducing agents to selectively reduce one nitro group in the presence of another.

Common reagents for this selective reduction include sodium sulfide or ammonium sulfide.[7] The reaction conditions can be controlled to favor the formation of the desired mono-nitroaniline.

Detailed Experimental Protocol for the Selective Reduction of 2,6-Dinitrotoluene

Materials:

-

2,6-Dinitrotoluene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, prepare a solution of sodium sulfide nonahydrate in water.

-

Add 2,6-dinitrotoluene to the sodium sulfide solution.

-

Heat the reaction mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product, 2-methyl-3-nitroaniline, may precipitate upon cooling.

-

Extract the product from the reaction mixture using a suitable organic solvent, such as ethyl acetate.

-

Wash the organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Overall Synthetic Pathway and Data Summary

The following diagram illustrates the two primary pathways for obtaining the starting materials for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

Table of Key Starting Materials and Reagents:

| Compound | Role | Route |

| o-Toluidine | Initial Starting Material | A |

| 2,6-Dinitrotoluene | Initial Starting Material | B |

| Acetic Anhydride | Acetylating/Protecting Agent | A & Final Step |

| Nitric Acid | Nitrating Agent | A |

| Sulfuric Acid | Catalyst for Nitration | A |

| Sodium Sulfide | Selective Reducing Agent | B |

| 2-Methyl-3-nitroaniline | Key Intermediate | A & B |

Conclusion

The synthesis of this compound is most directly achieved through the acetylation of 2-methyl-3-nitroaniline. The choice of the synthetic route for this key intermediate is a critical decision for any researcher or chemical professional. The nitration of protected o-toluidine offers a route from a common starting material but requires careful control of regioselectivity and subsequent separation of isomers. The selective reduction of 2,6-dinitrotoluene provides a more direct path to the desired 2-methyl-3-nitroaniline. A thorough understanding of these synthetic strategies and the underlying chemical principles is paramount for the successful and efficient production of this compound.

References

- PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.

- LookChem. (n.d.). 2-Methyl-3-nitroaniline.

- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.

- PrepChem. (n.d.). Preparation of 3-nitroaniline.

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

- Chemdada. (n.d.). Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8).

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitroaniline.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.

- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

An In-Depth Technical Guide to the Solubility of N-(2-Methyl-3-nitrophenyl)acetamide in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical compound is a cornerstone of progress. Solubility dictates how a compound can be purified, formulated, and ultimately, how it behaves in biological systems. Poorly characterized solubility can lead to failed experiments, inaccurate dosing, and stalled development pipelines. This guide focuses on N-(2-Methyl-3-nitrophenyl)acetamide, a substituted acetanilide of interest in synthetic chemistry and potentially as a building block for more complex molecules.

A thorough search of the public domain reveals a significant gap in the available experimental data regarding the solubility of this compound in common organic solvents. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical properties of this compound and to provide a robust, field-proven experimental framework for researchers to determine its solubility profile accurately. By equipping scientists with a self-validating protocol, we aim to empower them to generate the precise data needed for their specific applications, from reaction chemistry to formulation science.

Physicochemical Characterization of this compound

Understanding the molecular structure and inherent properties of this compound is fundamental to predicting its solubility behavior. The principle of "like dissolves like" governs solubility, where substances with similar intermolecular forces are more likely to be soluble in one another.

The key structural features of this compound are:

-

An Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

A Methyl Group (-CH3): This adds to the nonpolar nature of the molecule.

-

A Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions.

-

An Acetamide Group (-NHC(O)CH3): This group is polar and can act as both a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the C=O oxygen).

These features create a molecule with both polar and nonpolar regions, suggesting a nuanced solubility profile across a range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-methyl-3-nitrophenyl)acetamide | PubChem[1] |

| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 194.19 g/mol | PubChem[1] |

| XLogP3 (Computed) | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Note: The XLogP3 value suggests a moderate lipophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for solubility in protic and polar aprotic solvents.

Theoretical Framework for Solubility

The solubility of this compound in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Workflow for the shake-flask solubility determination method.

Part 1: Shake-Flask Protocol for Equilibrium Saturation

Objective: To create a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

Methodology:

-

Preparation: Add a precisely weighed excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment. A starting point is 5-10 mg of solid in 1-2 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached. [2]3. Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 15 minutes at 10,000 rpm) can be used to create a clear supernatant.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered, saturated solution into a clean vial for analysis. This step is critical to remove any remaining solid particles.

Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the concentration of the dissolved this compound in the saturated solution. HPLC is a highly sensitive and specific method for this purpose. [3][4][5] Materials:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with appropriate buffers)

-

Volumetric flasks and pipettes

Methodology:

-

Method Development (if necessary): Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A good starting point for a C18 column would be a mobile phase of acetonitrile and water, with detection at a wavelength where the compound has strong absorbance (likely in the UV range due to the nitro and aromatic groups).

-

Preparation of Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. This is done by accurately weighing the compound and dissolving it in a known volume of solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Sample Analysis: Dilute the filtered saturated solution (from Part 1) with the solvent to bring its concentration into the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

-

Calculation of Solubility: Use the peak area of the diluted sample and the equation from the calibration curve to determine its concentration. Then, account for the dilution factor to calculate the original concentration of the saturated solution. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Solubility (g/L) = (Concentration from HPLC, g/L) x Dilution Factor

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While publicly available data is currently lacking, the detailed physicochemical analysis and robust experimental protocols presented here empower researchers to generate the high-quality, reliable data essential for their work. The provided shake-flask and HPLC methodologies represent a gold-standard approach that ensures accuracy and reproducibility.

The systematic determination of this compound's solubility profile will be a valuable contribution to the scientific community, aiding in its potential applications in synthetic chemistry, materials science, and drug discovery. The data generated will enable more efficient reaction design, purification strategies, and formulation development, ultimately accelerating the pace of research and innovation.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Held, C., Brinkmann, J., Schröder, A.-D., Yagofarov, M. I., & Verevkin, S. P. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 455, 43–53.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

- ResearchGate. (n.d.). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling.

- A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2025, August 5). Hacettepe University Journal of the Faculty of Pharmacy.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- PubChem. (2023, December 1). 2-(2-Methyl-3-nitrophenyl)acetamide.

- PubChem. (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide.

- OUCI. (n.d.). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling.

- ResearchGate. (n.d.). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation.

- Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

- R Discovery. (2017, September 28). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling.

- PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide.

- Pharmaceutical Sciences. (2024, February 15).

- PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-.

- PubChem. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1).

- Chemsrc. (2025, August 26). N-methyl-N-(2-nitrophenyl)-2-phenyl-acetamide.

Sources

An In-depth Technical Guide on the Stability and Storage of N-(2-Methyl-3-nitrophenyl)acetamide

Introduction

N-(2-Methyl-3-nitrophenyl)acetamide is a nitroaromatic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to its final application. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from closely related analogs.

| Property | Predicted/Inferred Value | Significance for Stability |

| Molecular Formula | C₉H₁₀N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 194.19 g/mol | Essential for analytical quantitation. |

| Melting Point | Not available; likely a solid at room temperature. | A significant drop in melting point can indicate the presence of impurities or degradation products. |

| pKa | Predicted to be weakly acidic due to the amide proton. | The ionization state can influence solubility and susceptibility to pH-dependent degradation. |

| LogP | Predicted to be moderately lipophilic. | Can affect solubility in different solvent systems used for stability studies and formulation. |

| Appearance | Likely a crystalline solid. | Changes in physical appearance (e.g., color, crystallinity) can be an early indicator of degradation. |

Core Principles of Stability for this compound

The stability of this compound is influenced by several key factors inherent to its molecular structure. The presence of a nitro group, an acetamide linkage, and a substituted aromatic ring creates a molecule susceptible to specific degradation pathways.

-

The Nitroaromatic System : The electron-withdrawing nature of the nitro group generally enhances the stability of the benzene ring, making it resistant to oxidative degradation. However, the nitro group itself can be a site for photochemical reactions.[1][2]

-

The Acetamide Linkage : The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This is a primary degradation pathway for many pharmaceutical compounds containing this functional group.

-

Substituent Effects : The position of the methyl and nitro groups on the phenyl ring will influence the electronic distribution and steric accessibility of the reactive sites, thereby modulating the rate and products of degradation. The ortho methyl group may introduce steric hindrance that could affect the rate of reactions involving the adjacent amide group.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Potential degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

-

Acid and Base Catalyzed Hydrolysis : The most probable degradation pathway is the hydrolysis of the amide bond to yield 2-methyl-3-nitroaniline and acetic acid. This reaction is expected to be accelerated in the presence of strong acids or bases. The rate of hydrolysis will be dependent on pH and temperature.

Oxidative Degradation

-

Oxidative conditions, such as exposure to hydrogen peroxide, can lead to the formation of N-oxide derivatives or hydroxylation of the aromatic ring. The presence of the electron-withdrawing nitro group may offer some protection against ring oxidation.

Photodegradation

-

Nitroaromatic compounds are known to be susceptible to photodegradation.[1] Exposure to UV or visible light can lead to the formation of excited states, which may undergo rearrangements or generate radical species, leading to a complex mixture of degradation products. Photostability testing is therefore critical for this class of compounds.[3]

Thermal Degradation

-

At elevated temperatures, this compound may undergo decomposition. The degradation products will depend on the temperature and whether the degradation occurs in the solid state or in solution.

Recommended Storage and Handling

Based on the chemical nature of this compound and guidelines for similar compounds, the following storage and handling procedures are recommended to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[4][5] Avoid exposure to high temperatures or direct sunlight.[4] | Minimizes the rate of potential thermal degradation and other temperature-dependent degradation pathways. |

| Light | Store in a tightly closed, light-resistant container.[4][5] | Protects the compound from photolytic degradation, a common pathway for nitroaromatic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, especially for reference standards. | Prevents oxidative degradation. |

| Container | Use a well-sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).[4][5] | Prevents contamination and interaction with the container material. The tight seal minimizes exposure to moisture and air. |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4] | These substances can catalyze or directly participate in the degradation of the compound. |

| General Handling | Handle in a well-ventilated area or under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[5] | Ensures user safety and prevents contamination of the material. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][6] This involves performing forced degradation studies and long-term stability testing.

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]

- 5. database.ich.org [database.ich.org]

- 6. Ich guideline for stability testing | PPTX [slideshare.net]

N-(2-Methyl-3-nitrophenyl)acetamide literature review

An In-Depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide: Synthesis, Properties, and Applications in Chemical Research

Introduction

This compound is a substituted nitroaromatic compound whose value lies not in its direct biological activity, but in its potential as a versatile chemical intermediate. For researchers and professionals in drug development, fine chemicals, and materials science, compounds of this class serve as foundational scaffolds. The specific arrangement of the methyl, nitro, and acetamido groups on the phenyl ring creates a unique electronic and steric environment, offering multiple avenues for synthetic modification.

This guide provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore the nuanced challenges and methodologies of its synthesis with a focus on regioselectivity, present a predictive analysis of its spectroscopic characteristics, and discuss its applications as a precursor to more complex molecular architectures. The protocols and explanations are designed to provide not just procedural steps, but also the underlying chemical logic, empowering researchers to utilize and adapt these methods in their work.

Physicochemical and Structural Properties

This compound is a solid organic compound. Its core structure consists of a benzene ring substituted with an ortho-methyl group, a meta-nitro group, and an acetamido group. The molecular formula is C₉H₁₀N₂O₃, corresponding to a molecular weight of approximately 194.19 g/mol .

Below is a summary of its key identifiers and computed physical properties.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 2-(2-methyl-3-nitrophenyl)acetamide | |

| CAS Number | 857947-41-2 (for isomer) | |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| Appearance | Expected to be a yellow crystalline solid | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via the acetylation of its corresponding aniline precursor, 2-methyl-3-nitroaniline. The primary challenge lies in the synthesis of this precursor, as direct nitration of o-toluidine (2-methylaniline) leads to a mixture of isomers due to the competing directing effects of the activating methyl and amino groups.

The Regioselectivity Challenge

Electrophilic aromatic substitution on the o-toluidine ring is governed by the substituent groups.

-

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

-

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

When nitrating o-toluidine, the positions ortho and para to the powerful amino group (positions 4 and 6) are highly favored. The position ortho to the methyl group (position 6) and para to it (position 5) are also activated. This results in a product mixture that can include 2-methyl-4-nitroaniline, 2-methyl-5-nitroaniline, and 2-methyl-6-nitroaniline, with the 3-nitro isomer being a minor product.[2][3] Protecting the amino group as an acetamide (-NHCOCH₃) moderates its activating effect but still directs ortho- and para-, making the synthesis of the 3-nitro isomer non-trivial.

Proposed Synthetic Workflow

A viable, though potentially low-yield, synthesis involves the careful nitration of o-toluidine, separation of the 2-methyl-3-nitroaniline isomer, followed by acetylation.

Experimental Protocol: Acetylation of 2-Methyl-3-nitroaniline

This protocol describes the conversion of the precursor, 2-methyl-3-nitroaniline, to the final product. The procedure is based on standard acetylation methods for anilines.[4][5]

Materials:

-

2-Methyl-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-3-nitroaniline in a minimal amount of glacial acetic acid. If the starting material is sufficiently soluble in acetic anhydride, this step may be omitted.

-

Acetylation: Add 1.1 to 1.5 equivalents of acetic anhydride to the solution with stirring.

-

Reaction: Gently heat the mixture to reflux (or maintain at a controlled temperature, e.g., 80-100 °C) for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water or crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.[5]

-

Characterization: Dry the purified product and confirm its identity and purity using techniques such as melting point determination, NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization (Predictive Analysis)

While a comprehensive public database of spectra for this specific isomer is limited, its structure can be readily confirmed through standard spectroscopic methods. The following is a predictive analysis based on the known effects of the substituent groups.

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons (3H): Complex multiplets expected in the δ 7.0-8.5 ppm range. The proton ortho to the nitro group will be the most deshielded. NH Proton (1H): A broad singlet, typically δ 8.0-10.0 ppm, depending on solvent and concentration. Aryl-CH₃ Protons (3H): A sharp singlet around δ 2.2-2.5 ppm. Acetyl-CH₃ Protons (3H): A sharp singlet around δ 2.1-2.3 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Expected around δ 168-170 ppm.[6] Aromatic Carbons (6C): Peaks between δ 120-150 ppm. The carbons attached to the nitro group (C-NO₂) and the acetamido group (C-NH) will be distinct. Methyl Carbons (2C): Aryl-CH₃ around δ 15-20 ppm and Acetyl-CH₃ around δ 20-25 ppm.[6] |

| IR Spectroscopy | N-H Stretch: A sharp to medium peak around 3250-3350 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. N-O Asymmetric & Symmetric Stretch: Two strong peaks, typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-H Aromatic/Aliphatic Stretches: Peaks just above and below 3000 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 194. Key Fragments: Loss of ketene (-42) to give an ion at m/z = 152. Loss of the nitro group (-46) to give an ion at m/z = 148. |

Applications in Research and Drug Development

The primary utility of this compound is as a synthetic intermediate. Its functional groups are key reactive handles for building more complex molecular architectures.

-

Nitro Group Reduction: The nitro group is readily reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it introduces a nucleophilic site for further derivatization.

-

Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the primary amine, providing an alternative or complementary synthetic route.[7]

This dual functionality makes the compound a valuable scaffold for creating libraries of compounds for biological screening. Related nitroaromatic structures are precursors in the synthesis of compounds with demonstrated antitumor, antiviral, and antibacterial activities.[8]

Hypothetical Workflow: Synthesis of a Benzimidazole Derivative

A key application of ortho-phenylenediamine structures (which can be formed from this scaffold) is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The following workflow illustrates how this compound could serve as a starting point.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.[9][10][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][13] Avoid contact with skin and eyes.[9] Minimize dust generation.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion

This compound represents a chemical building block of significant potential, particularly for professionals engaged in synthetic and medicinal chemistry. While its direct synthesis presents regiochemical challenges, the methodologies for its creation and subsequent modification are well-grounded in fundamental organic chemistry principles. Its true value is realized in its role as a precursor, where the strategic placement of its functional groups allows for the construction of complex, high-value molecules for drug discovery and other advanced applications. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically employ this versatile intermediate in their scientific endeavors.

References

- PrepChem.com. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.

- PubChem. N-Methyl-N-(3-nitrophenyl)acetamide.

- NIST WebBook. Acetamide, N-(2-nitrophenyl)-.

- Chemsrc. N-Methyl-N-(3-nitrophenyl)acetamide | CAS#:21353-89-9. (2025-08-25).

- PubChem. N-(4-Methyl-3-nitrophenyl)acetamide.

- Cheméo. Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1).

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.

- Chemsrc. N-methyl-N-(2-nitrophenyl)-2-phenyl-acetamide. (2025-08-26).

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- NIST WebBook. 2-Methyl-3-nitroaniline.

- AIP Publishing. Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA). (2012-06-09).

- Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.

- ERIC. Spectroscopy Data for Undergraduate Teaching. (2023-09-11).

- NIST WebBook. Acetamide, N-(3-nitrophenyl)-.

- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

Sources

- 1. Page loading... [guidechem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. archivepp.com [archivepp.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. southwest.tn.edu [southwest.tn.edu]

An In-Depth Technical Guide to N-(2-Methyl-3-nitrophenyl)acetamide: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methyl-3-nitrophenyl)acetamide is a nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. While specific literature on this particular isomer is sparse, its chemical lineage places it within a well-understood class of compounds. This technical guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. We will explore its logical synthesis, predicted physicochemical properties, and the broader scientific context of its precursor, 2-methyl-3-nitroaniline. This document serves as a foundational resource, bridging the existing information gap and providing a scientifically grounded framework for researchers interested in this molecule.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of nitroaniline chemistry, which has been a cornerstone of industrial organic synthesis, particularly in the creation of azo dyes. While a specific discovery date for this compound is not documented in readily available literature, its existence is a logical consequence of the well-established reactions of nitration and acetylation of aromatic amines. The precursor, 2-methyl-3-nitroaniline, is a known compound used in various synthetic applications. The acetylation of this precursor to form this compound is a standard chemical transformation used to modify the reactivity of the amino group, often as a strategic step in a multi-step synthesis.

Physicochemical Properties

Directly measured physicochemical properties for this compound are not widely published. However, we can infer its likely characteristics based on its structure and the known properties of its precursor, 2-methyl-3-nitroaniline, and related isomers.

Table 1: Physicochemical Properties of 2-Methyl-3-nitroaniline (CAS: 603-83-8) and Predicted Properties of this compound.

| Property | 2-Methyl-3-nitroaniline | This compound (Predicted) | Source(s) |